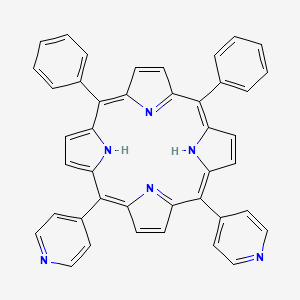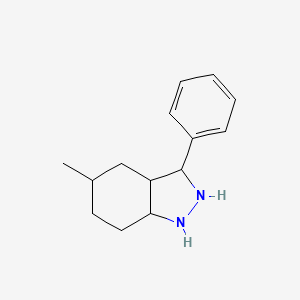
3-hexadecyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hexadecyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide, also known as 1-hexadecyl-3-methylimidazolium bromide, is an ionic liquid with a long carbon chain. This compound is characterized by the presence of a 1-hexadecyl-3-methylimidazolium cation and a bromide anion. It is known for its unique properties, such as low vapor pressure, high thermal stability, and good solubility in water and organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hexadecyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide typically involves the reaction of 1-hexadecylimidazole with methyl bromide. The reaction is carried out under inert atmosphere conditions to prevent oxidation and moisture interference. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
3-hexadecyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions through ion exchange reactions.
Oxidation and Reduction: The imidazolium ring can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include silver nitrate (for nitrate substitution) and sodium chloride (for chloride substitution).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Products include various imidazolium salts with different anions.
Oxidation and Reduction: Products depend on the specific redox conditions and reagents used.
Scientific Research Applications
3-hexadecyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis and electrochemical applications.
Biology: Employed in the extraction and stabilization of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the development of ionic liquid-based batteries and other electrochemical devices
Mechanism of Action
The mechanism of action of 3-hexadecyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide involves its interaction with various molecular targets. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The imidazolium ring can interact with nucleophilic sites on biomolecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
- 1-hexadecyl-3-methylimidazolium chloride
- 1-hexadecyl-3-methylimidazolium nitrate
- 1-hexadecyl-3-methylimidazolium acetate
Uniqueness
Compared to its analogs, 3-hexadecyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide exhibits unique properties such as higher thermal stability and better solubility in certain solvents. These characteristics make it particularly suitable for high-temperature applications and specific solvent systems .
Properties
Molecular Formula |
C20H41BrN2 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
3-hexadecyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide |
InChI |
InChI=1S/C20H40N2.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;/h18-19H,3-17,20H2,1-2H3;1H |
InChI Key |
STESGJHDBJZDRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C[NH+](C=C1)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-ethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12345939.png)

![N-(4-butylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12345943.png)
![6,7,8,8a-tetrahydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B12345960.png)
![3-(1,3-Benzothiazol-2-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12345968.png)



![2-{5-butyl-4,6-dioxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),9,11-tetraen-3-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12345989.png)
![Ethyl 4-(2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate](/img/structure/B12345996.png)
![N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B12346005.png)
![N-[(2-chlorophenyl)methyl]-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12346010.png)
